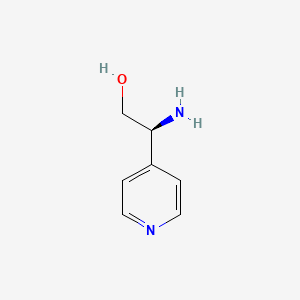![molecular formula C10H13NO B6329632 4-{[(Prop-2-en-1-yl)amino]methyl}phenol CAS No. 46125-32-0](/img/structure/B6329632.png)
4-{[(Prop-2-en-1-yl)amino]methyl}phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-{[(Prop-2-en-1-yl)amino]methyl}phenol” is a chemical compound that belongs to the class of organic compounds known as methoxyphenols . These are compounds containing a methoxy group attached to the benzene ring of a phenol moiety . It is also related to the class of alkylaminophenol compounds .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a new alkylaminophenol compound was synthesized by the Petasis reaction . Other laboratory methods for the synthesis of phenols include ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, reduction of quinones, and replacement of an aromatic amine by a hydroxyl group with water and sodium bisulfide in the Bucherer reaction .科学的研究の応用
4-{[(Prop-2-en-1-yl)amino]methyl}phenol has been studied extensively in the field of medicinal chemistry due to its potential therapeutic applications. In particular, this compound has been investigated for its potential use as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and cardiovascular disease. In addition, this compound has been studied for its potential use as an anti-inflammatory agent, an antiviral, and an antioxidant.
作用機序
Target of Action
The primary targets of 4-{[(Prop-2-en-1-yl)amino]methyl}phenol are currently unknown . It is known that the compound is used for chemical probe synthesis . This suggests that it may interact with a variety of biological targets, depending on the specific ligand or pharmacophore to which it is appended .
Mode of Action
It is known that this compound contains a light-activated benzophenone, alkyne tag, and amine synthetic handle . This suggests that it may allow for UV light-induced covalent modification of a biological target .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown . Given its potential use in chemical probe synthesis, it is likely that the compound could affect a wide range of pathways depending on the specific target to which it is directed .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown . Its solubility and stability under various conditions would be crucial factors influencing its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . Its potential for uv light-induced covalent modification of a biological target suggests that it could have significant effects at the molecular and cellular levels .
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds could potentially influence the action, efficacy, and stability of this compound . Specific details about how these factors might affect the compound’s action are currently unknown .
実験室実験の利点と制限
The use of 4-{[(Prop-2-en-1-yl)amino]methyl}phenol in laboratory experiments offers several advantages. First, this compound is relatively inexpensive and easy to synthesize. Second, this compound has a wide range of biological activities, making it a useful tool for the study of various diseases. Finally, this compound is relatively stable, allowing for long-term storage and use.
However, there are some limitations to the use of this compound in laboratory experiments. First, this compound is not soluble in water, making it difficult to use in aqueous solutions. Second, this compound is not very stable at high temperatures, making it difficult to use in certain types of experiments. Finally, this compound has not been extensively studied, and its mechanism of action is not fully understood.
将来の方向性
The potential applications of 4-{[(Prop-2-en-1-yl)amino]methyl}phenol are vast, and there are many possible future directions for research. First, further studies are needed to elucidate the mechanism of action of this compound. Second, this compound could be used as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and cardiovascular disease. Third, this compound could be used as a tool for the study of inflammation, oxidative stress, and other biological processes. Fourth, this compound could be used to develop new drugs or drug delivery systems. Finally, this compound could be used to develop new synthetic intermediates or catalysts for organic synthesis.
合成法
4-{[(Prop-2-en-1-yl)amino]methyl}phenol can be synthesized from two different methods. The first is a direct synthesis from the reaction of prop-2-en-1-yl chloride and aniline, followed by an acid-catalyzed cyclization reaction. The second method involves the reaction of 4-hydroxybenzoic acid with p-toluenesulfonic acid, followed by a reaction with aniline. Both methods produce this compound in high yields.
特性
IUPAC Name |
4-[(prop-2-enylamino)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-2-7-11-8-9-3-5-10(12)6-4-9/h2-6,11-12H,1,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHRVDVAPFLNBEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCC1=CC=C(C=C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4'-[4-(Trifluoromethoxy)phenyl]acetophenone](/img/structure/B6329550.png)







![1-t-Butyl 2-ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1,2-dicarboxylate](/img/structure/B6329628.png)


![5-Chloro-3-cyano-1H-pyrrolo[2,3-c]pyridine](/img/structure/B6329639.png)

